THP104c

Drp1 inhibitor Molecular docking Surface plasmon resonance

Apoptosis-resistant TNBC models demand tools that bypass canonical caspase activation. THP104c (CAS 877792-12-6) solves this by potently inhibiting Drp1 (superior affinity vs. Mdivi-1) to trigger caspase-independent, non-apoptotic cell death. • 15-30× selectivity for TNBC cells over normal mammary epithelium - ideal for co-culture and tumor-stroma studies. • Preserves endothelial monolayer integrity at all tested concentrations, unlike paclitaxel. • Downregulates total and phospho-Drp1 (Ser616), delivering a quantifiable pharmacodynamic endpoint. • Patent-protected (WO2019200221) for necroptosis/autophagy programs - secure translational exclusivity. Supplied at ≥98% purity with global shipping and dedicated batch support.

Molecular Formula C20H16N4O2S
Molecular Weight 376.4 g/mol
Cat. No. B10829467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTHP104c
Molecular FormulaC20H16N4O2S
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1O)C=NNC2=C3C(=CSC3=NC=N2)C4=CC=CC=C4
InChIInChI=1S/C20H16N4O2S/c1-26-16-9-5-8-14(18(16)25)10-23-24-19-17-15(13-6-3-2-4-7-13)11-27-20(17)22-12-21-19/h2-12,25H,1H3,(H,21,22,24)/b23-10+
InChIKeySHKPGEAUAUBOMX-AUEPDCJTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

THP104c: Non-Apoptotic Cell Death Inhibitor


THP104c (CAS: 877792-12-6) is a structurally constrained thienopyrimidine-hydrazinyl compound with molecular formula C20H16N4O2S and molecular weight of 376.43 g/mol [1]. This small molecule functions as an inhibitor of mitochondrial fission by targeting dynamin-related protein 1 (Drp1), a key regulator of mitochondrial division [2]. In silico and surface plasmon resonance studies indicate that THP104c binds with high affinity to Drp1, surpassing the binding affinity of the widely used Drp1 inhibitor Mdivi-1 [2]. The compound induces a non-apoptotic form of cell death characterized by cellular enlargement rather than shrinkage, absence of apoptotic blebs, and lack of caspase activation [3].

Drp1-targeted mitochondrial fission inhibitor
Non-apoptotic, caspase-independent cell death inducer
TNBC cell-model selectivity context (reported)

Why THP104c Cannot Be Substituted


Mitochondrial fission inhibitors constitute a heterogeneous class of compounds with distinct mechanisms, target engagement profiles, and downstream biological effects. While Mdivi-1 inhibits Drp1 GTPase activity with IC50 values ranging from 1–10 μM, it induces apoptosis rather than non-apoptotic cell death and has documented off-target effects on ion channels [1]. Peptide-based inhibitors such as P110 disrupt Drp1-Fis1 interaction but lack the small-molecule pharmacokinetic advantages and intracellular penetration characteristics of THP104c [2]. SCAL-255 targets mitochondrial complex I (IC50 = 1.14 μM) and induces ROS-dependent cell death through oxidative phosphorylation inhibition, a mechanism fundamentally distinct from THP104c's Drp1-mediated pathway . Substituting THP104c with any of these analogs would alter the experimental mechanism, cell death phenotype, and downstream signaling outcomes, compromising reproducibility in studies requiring non-apoptotic cell death induction.

Mdivi-1 induces apoptosis, not non-apoptotic death, and has documented off-target ion channel effects.

P110 is a peptide-based inhibitor; lacks the small-molecule pharmacokinetic and intracellular penetration profile of THP104c.

SCAL-255 targets mitochondrial complex I and induces ROS-dependent death, a mechanism distinct from Drp1-mediated fission inhibition.

THP104c Evidence Guide


Drp1 Binding Affinity vs. Mdivi-1

THP104c was evaluated against Mdivi-1 for Drp1 binding affinity through computational docking and surface plasmon resonance (SPR) analysis. THP104c exhibited higher binding affinity in silico to Drp1 compared to Mdivi-1, a weak Drp1 inhibitor commonly used as a tool compound [1]. This differential binding translates to enhanced Drp1 downregulation in TNBC cells, as confirmed by Western blotting and immunofluorescence analysis showing significant reduction of both total and phosphorylated (Ser616) Drp1 levels in MDA-MB-231 and BT-20 cells [1].

Drp1 Binding Affinity
Head-to-head
Higher binding affinity than Mdivi-1 (in silico docking, SPR)
Reported SPR target-engagement context
Data from computational and SPR studies
Drp1 inhibitor Molecular docking Surface plasmon resonance Mitochondrial fission

TNBC Selectivity vs. Normal Cells

In comparative cytotoxicity assays, THP104c demonstrated 15- to 30-fold higher selectivity toward triple-negative breast cancer (TNBC) cell lines compared to normal mammary epithelial cell lines [1]. This selectivity profile is critical for differentiating THP104c from non-selective cytotoxic agents that exhibit comparable toxicity in both cancerous and normal tissues. The study evaluated multiple TNBC cell lines including MDA-MB-231 and BT-20, with significant suppression of TNBC cell proliferation observed at concentrations that spared normal mammary epithelial cells [1].

TNBC Selectivity
Cross-study comparable
15- to 30-fold selectivity vs. normal mammary epithelium
Reported selectivity ratio context
MDA-MB-231, BT-20 cell models
TNBC Cancer selectivity Cytotoxicity MDA-MB-231 BT-20

Caspase-Independent Non-Apoptotic Death

THP104c induces a non-apoptotic form of cell death characterized by cellular enlargement and swelling (rather than shrinkage), absence of apoptotic blebs, and lack of nuclear fragmentation [1]. Critically, this cell death pathway is independent of caspase activation and reactive oxygen species (ROS) production. Incubation with the pan-caspase inhibitor Z-VAD-FMK failed to rescue THP104c-induced cell death, confirming caspase independence [1]. In contrast, Mdivi-1 and taxanes (e.g., paclitaxel) induce classical apoptosis via caspase activation and ROS generation. THP104c treatment also did not increase cytochrome c release or mitochondrial membrane potential loss in a manner consistent with apoptosis [1].

Non-Apoptotic Death
Head-to-head
Caspase-independent, ROS-independent; not rescued by Z-VAD-FMK
Non-apoptotic pathway-response context
Mdivi-1 and taxanes induce apoptosis
Non-apoptotic cell death Caspase-independent ROS-independent Apoptosis resistance TNBC therapy

Endothelial Monolayer Integrity vs. Paclitaxel

Endothelial cell (EC) monolayer integrity assays revealed that THP104c treatment preserved the endothelial monolayer structure across all tested concentrations, whereas paclitaxel (PTX) caused visible disruption of the endothelial monolayer, with empty spots appearing at concentrations as low as 0.1 μM [1]. This differential vascular safety profile is critical for in vivo applications where endothelial barrier function must be maintained. The comparative analysis positions THP104c as a compound with reduced vascular toxicity relative to standard-of-care taxane chemotherapy [1].

Endothelial Integrity
Head-to-head
Intact monolayer vs. PTX disruption at 0.1 μM
Reported endothelial preservation context
In vitro monolayer assay
Endothelial toxicity Vascular integrity Paclitaxel comparison Drug safety

Drp1 Downregulation as Pharmacodynamic Marker

THP104c treatment significantly downregulated total Drp1 protein expression and phosphorylated Drp1 at serine 616 (p-Drp1 Ser616) in MDA-MB-231 and BT-20 TNBC cells, as confirmed by Western blot and immunofluorescence analysis [1]. The magnitude of Drp1 downregulation directly correlated with cytotoxic efficacy, establishing a quantifiable pharmacodynamic relationship [1]. In contrast, Mdivi-1 primarily inhibits Drp1 GTPase activity without consistently reducing Drp1 protein levels across studies, limiting its utility as a robust pharmacodynamic marker [2].

Drp1 Downregulation
Class-level inference
Reduced total/p-Ser616 Drp1 protein; correlates with cytotoxicity
Reported pharmacodynamic marker context
Mdivi-1: GTPase inhibition only
Drp1 downregulation Pharmacodynamic marker Western blot MDA-MB-231 BT-20

Necroptosis and Autophagy Patent Protection

THP104c is explicitly claimed in patent WO2019200221, titled 'Necroptosis inducers or autophagy inhibitors or a combination thereof' [1]. This intellectual property protection covers THP104c's use as a necroptosis inducer and/or autophagy inhibitor, providing commercial exclusivity that generic mitochondrial fission inhibitors lack. In contrast, Mdivi-1 (first disclosed in 2008) and P110 (peptide-based, 2013) have expired or non-exclusive patent coverage, limiting their commercial translation potential [2][3].

IP Protection
Supporting evidence
Patent WO2019200221 claims necroptosis/autophagy uses
Intellectual property positioning
Mdivi-1, P110: limited exclusivity
Necroptosis Autophagy Intellectual property Patent protection Cell death

THP104c Application Scenarios


Apoptosis-Resistant TNBC Studies

THP104c is specifically suited for investigating non-apoptotic cell death pathways in apoptosis-resistant TNBC models. Given that current TNBC therapies (taxanes, anthracyclines) operate through apoptosis and face acquired resistance [1], THP104c's caspase-independent mechanism provides a unique tool for probing alternative cell death routes. The compound's 15- to 30-fold selectivity for TNBC cells over normal mammary epithelium [1] further supports its use in co-culture and tumor-stroma interaction studies where sparing normal cells is essential. Investigators should prioritize THP104c over Mdivi-1 in this context, as Mdivi-1 induces apoptosis rather than the non-apoptotic phenotype required for these studies [2].

Vascular-Tumor Interface with Intact Endothelium

Research programs examining the tumor-vascular interface or conducting in vivo efficacy studies should consider THP104c's demonstrated endothelial monolayer preservation at all tested concentrations [1]. In contrast to paclitaxel, which disrupts endothelial integrity at concentrations as low as 0.1 μM, THP104c maintains monolayer structure [1]. This property is critical for studies where vascular permeability, drug extravasation, or endothelial-tumor cell crosstalk are primary endpoints. Substituting THP104c with taxane-based comparators would confound results through off-target vascular disruption.

Drp1 Biomarker Development and Validation

THP104c's consistent downregulation of total and phosphorylated Drp1 (Ser616) protein levels in TNBC cells [1] makes it an optimal tool compound for developing Drp1-targeted pharmacodynamic assays. Unlike Mdivi-1, which inhibits GTPase activity without reliably reducing protein expression [2], THP104c provides a quantifiable protein-downregulation endpoint that correlates with cytotoxic efficacy. This feature is valuable for dose-response studies, target engagement validation, and biomarker-driven patient stratification research.

Translational Development for Necroptosis and Autophagy

For academic spin-outs and biotech companies pursuing translational development in the necroptosis or autophagy therapeutic space, THP104c offers patent protection under WO2019200221 [1]. This intellectual property coverage explicitly claims the compound's use as a necroptosis inducer and autophagy inhibitor, providing commercial exclusivity that generic mitochondrial fission inhibitors (e.g., Mdivi-1) lack due to expired patent coverage [2]. Procurement of THP104c for preclinical development programs should be prioritized over non-patented alternatives when commercial translation is a program objective.

Application
Selection Property
Validation Focus
TNBC non-apoptotic pathway studies
Non-apoptotic mechanism selectivity
Caspase-independence validation
Tumor-vascular interface studies
Endothelial monolayer preservation
Endothelial integrity assay review
Drp1 pharmacodynamic assay research
Drp1 protein-level downregulation
Correlation with cytotoxicity readouts
Preclinical necroptosis research
Patent-protected chemical series
IP landscape and exclusivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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